![molecular formula C12H17N B085744 3-Benzylpiperidine CAS No. 13603-25-3](/img/structure/B85744.png)
3-Benzylpiperidine
Overview
Description
3-Benzylpiperidine is an organic compound with the molecular formula C12H17N . It is a significant synthetic fragment used in drug design and plays a crucial role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives, including 3-Benzylpiperidine, are important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is a key task in modern organic chemistry .Molecular Structure Analysis
The molecular structure of 3-Benzylpiperidine consists of a six-membered heterocyclic ring, including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
3-Benzylpiperidine has a density of 1.0±0.1 g/cm3, a boiling point of 271.2±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has a molar refractivity of 55.6±0.3 cm3, a polar surface area of 12 Å2, and a molar volume of 180.8±3.0 cm3 .Scientific Research Applications
Anticancer Applications
Piperidine derivatives, including 3-Benzylpiperidine, have been utilized in various ways as anticancer agents . They have shown promising results in inhibiting the growth and proliferation of cancer cells.
Antiviral Applications
Piperidine derivatives have also been used in the development of antiviral drugs . These compounds can interfere with the replication process of viruses, thereby inhibiting their spread.
Antimalarial Applications
The antimalarial properties of piperidine derivatives make them useful in the fight against malaria . They can inhibit the growth of Plasmodium parasites, which are responsible for causing malaria.
Antimicrobial and Antifungal Applications
Piperidine derivatives have been used as antimicrobial and antifungal agents . They can inhibit the growth of harmful bacteria and fungi, thereby preventing infections.
Antihypertensive Applications
Piperidine derivatives have been used in the treatment of hypertension . They can help lower blood pressure by relaxing blood vessels.
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been used as analgesic and anti-inflammatory agents . They can help relieve pain and reduce inflammation.
Anti-Alzheimer Applications
Piperidine derivatives have been used in the development of drugs for Alzheimer’s disease . They can help improve cognitive function and slow the progression of the disease.
Antipsychotic Applications
Piperidine derivatives have been used as antipsychotic agents . They can help manage symptoms of mental disorders such as schizophrenia.
Safety and Hazards
Future Directions
Piperidines, including 3-Benzylpiperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years, indicating the ongoing interest and research in this field .
Mechanism of Action
Target of Action
3-Benzylpiperidine is a key component in the synthesis of Donepezil , a drug used for the treatment of Alzheimer’s disease. The primary target of 3-Benzylpiperidine is the acetylcholinesterase enzyme . This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning .
Mode of Action
3-Benzylpiperidine, as part of Donepezil, inhibits the acetylcholinesterase enzyme . This inhibition prevents the breakdown of acetylcholine, thereby increasing its concentration in the brain. The increased acetylcholine levels enhance cholinergic transmission, which is beneficial in managing the symptoms of Alzheimer’s disease .
Biochemical Pathways
The action of 3-Benzylpiperidine affects the cholinergic pathway . By inhibiting acetylcholinesterase, it prevents the degradation of acetylcholine, leading to an increase in acetylcholine levels. This results in enhanced cholinergic transmission, which is known to be impaired in Alzheimer’s disease .
Pharmacokinetics
These properties contribute to Donepezil’s effectiveness as a once-daily medication for Alzheimer’s disease .
Result of Action
The inhibition of acetylcholinesterase by 3-Benzylpiperidine leads to increased acetylcholine levels in the brain . This results in improved cognitive function in Alzheimer’s patients, as acetylcholine is a crucial neurotransmitter involved in memory and learning .
properties
IUPAC Name |
3-benzylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-2-5-11(6-3-1)9-12-7-4-8-13-10-12/h1-3,5-6,12-13H,4,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDMXVREWXKZLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10929233 | |
Record name | 3-Benzylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10929233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzylpiperidine | |
CAS RN |
13603-25-3 | |
Record name | 3-Benzylpiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13603-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Benzylpiperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013603253 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Benzylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10929233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-benzylpiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.702 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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